molecular formula C9H8ClNO3 B574927 2-Chloro-2-nitro-1-phenylpropan-1-one CAS No. 183548-34-7

2-Chloro-2-nitro-1-phenylpropan-1-one

Cat. No.: B574927
CAS No.: 183548-34-7
M. Wt: 213.617
InChI Key: LAVRLAJJUUIBRM-UHFFFAOYSA-N
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Description

2-Chloro-2-nitro-1-phenylpropan-1-one is a chlorinated nitroketone derivative featuring a phenyl group at the 1-position and nitro (NO₂) and chloro (Cl) substituents at the 2-position of the propanone backbone. Such compounds are typically utilized in organic synthesis, particularly in cyclization reactions or as intermediates for pharmaceuticals and agrochemicals.

Properties

CAS No.

183548-34-7

Molecular Formula

C9H8ClNO3

Molecular Weight

213.617

IUPAC Name

2-chloro-2-nitro-1-phenylpropan-1-one

InChI

InChI=1S/C9H8ClNO3/c1-9(10,11(13)14)8(12)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

LAVRLAJJUUIBRM-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC=CC=C1)([N+](=O)[O-])Cl

Synonyms

1-Propanone, 2-chloro-2-nitro-1-phenyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenyl-2-nitropropene (β-Methyl-β-Nitrostyrene)

  • Molecular Formula: C₉H₉NO₂
  • Functional Groups: Nitro (NO₂), alkene (C=C).
  • Physical Properties : Crystalline solid, λmax at 225 and 304 nm (UV/Vis) .
  • Key Differences : Unlike 2-chloro-2-nitro-1-phenylpropan-1-one, this compound lacks a ketone group and features a conjugated nitroalkene system. The absence of a chloro substituent reduces its electrophilicity, making it more suitable for Diels-Alder or Michael addition reactions .

2-Chloro-1-(2-(chloromethyl)-4-nitrophenyl)propan-1-one

  • Molecular Formula: C₁₀H₉Cl₂NO₃
  • Functional Groups: Chloro (Cl), nitro (NO₂), ketone (C=O).
  • Physical Properties : Molecular weight 262.09 g/mol; structural analogs suggest solid-state stability .
  • Key Differences: The nitro group is positioned on the aromatic ring rather than the propanone backbone.

2-Chloro-1-nitroso-2-phenylpropane

  • Molecular Formula: C₉H₁₀ClNO
  • Functional Groups: Nitroso (NO), chloro (Cl).
  • Key Differences: The nitroso group (NO) is less oxidizing than nitro (NO₂), altering redox behavior. This compound may exhibit unique tautomerization or dimerization tendencies, unlike the more stable nitroketone .

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

  • Functional Groups : Chloro (on aromatic ring), ketone (C=O), cyclopropane .
  • Key Differences : The cyclopropyl group introduces ring strain, enhancing reactivity in ring-opening reactions. The absence of a nitro group shifts its applications toward fragrances or polymer precursors rather than explosive or high-energy materials .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Properties
This compound Not explicitly provided ~215 (estimated) Cl, NO₂, C=O Hypothesized stability as nitroketone
Phenyl-2-nitropropene C₉H₉NO₂ 163.2 NO₂, C=C UV-active, crystalline
2-Chloro-1-(2-(chloromethyl)-4-nitrophenyl)propan-1-one C₁₀H₉Cl₂NO₃ 262.09 Cl, NO₂ (on ring), C=O Sterically hindered, solid-state stability
2-Chloro-1-nitroso-2-phenylpropane C₉H₁₀ClNO 183.64 Cl, NO Nitroso tautomerism, lower oxidation state

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